5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroethyl group and a fluoro-methylphenyl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloroethyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the fluoro-methylphenyl group.
Substitution: The chloroethyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in the replacement of the chloro group with another functional group.
Scientific Research Applications
5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, oxadiazoles can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chloroethyl and fluoro-methylphenyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
- 5-(1-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The unique combination of the chloroethyl and fluoro-methylphenyl groups in 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a compound with notable potential in medicinal chemistry, particularly within the realm of anticancer and antimicrobial agents. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C11H10ClFN2O
- Molecular Weight : 240.66 g/mol
- CAS Number : 929972-90-7
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied due to their diverse pharmacological properties. The specific compound in focus has shown promise in several areas:
Antiproliferative Activity
Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study examining a library of 1,2,5-oxadiazole derivatives, several compounds demonstrated cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
Structure-Activity Relationship (SAR)
The biological efficacy of oxadiazoles is often linked to their structural characteristics. For instance, modifications at specific positions on the oxadiazole ring can enhance their activity against cancer cells. The presence of electron-withdrawing groups like fluorine and chlorine has been associated with increased potency .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's ability to inhibit topoisomerase I is crucial for its anticancer activity.
- Cell Cycle Disruption : By interfering with DNA replication processes, these compounds can induce cell cycle arrest in cancer cells.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c1-6-3-4-8(5-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQOYQMCDQZTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.